Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring with an amino group and a methyl ester group. The stereochemistry of the compound is defined by the (1S,2R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which can be derived from cyclopentene through a series of reactions.
Esterification: The final step involves the esterification of the amino-cyclopentane derivative with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amino acids.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino-cyclopentane derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Rel-methyl 2-((1S,2R)-2-aminocyclohexyl)acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Methyl (1S,2R)-2-cyano-2-phenylcyclopropanecarboxylate: Contains a cyclopropane ring and a cyano group.
Uniqueness
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate is unique due to its specific stereochemistry and the presence of both an amino group and a methyl ester group on a cyclopentane ring. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
InChI Key |
GOXQSRXZLSAEBD-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@H]1N |
Canonical SMILES |
COC(=O)CC1CCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.